molecular formula C21H19N3O3S2 B12193858 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12193858
M. Wt: 425.5 g/mol
InChI Key: PMRKESKWLBQAPI-WQRHYEAKSA-N
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Description

3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a quinoline moiety, a thiazolidinone ring, and a benzamide group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring, and finally the coupling with the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce different thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology and Medicine

In biology and medicine, 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is investigated for its potential therapeutic applications. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for modifications that can tailor its properties for various applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H19N3O3S2/c1-23-9-3-5-14-10-13(7-8-17(14)23)11-18-20(27)24(21(28)29-18)22-19(26)15-4-2-6-16(25)12-15/h2,4,6-8,10-12,25H,3,5,9H2,1H3,(H,22,26)/b18-11-

InChI Key

PMRKESKWLBQAPI-WQRHYEAKSA-N

Isomeric SMILES

CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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